2-Butyl-1,3-benzothiazole

Beschreibung

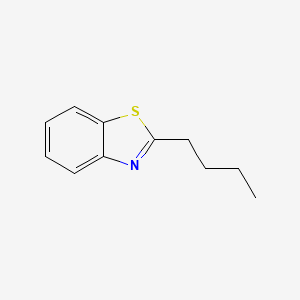

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSLJFYSQXGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905245 | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54798-95-7, 100182-85-2 | |

| Record name | 2-Butylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Butyl 1,3 Benzothiazole and Its Structural Analogs

Classical and Contemporary Synthesis Strategies

The synthesis of 2-substituted benzothiazoles, including the butyl variant, has evolved significantly, embracing principles of efficiency and sustainability. Key strategies involve the cyclization of 2-aminothiophenol (B119425) precursors, multi-component reactions, and innovative green and light-mediated approaches.

Cyclization Reactions from 2-Aminothiophenol Precursors

The most fundamental and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenol with various carbonyl-containing compounds. nih.gov For the synthesis of 2-butyl-1,3-benzothiazole, this typically involves the reaction of 2-aminothiophenol with valeraldehyde (pentanal) or valeric acid and its derivatives.

The reaction pathway generally proceeds through three key stages: the formation of an imine thiophenol, followed by cyclization to a benzothiazolidine intermediate, and finally, oxidation to the benzothiazole (B30560). ekb.eg A plausible mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl group of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and subsequent oxidation yields the final this compound. ekb.eg

Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, the condensation of 2-aminothiophenol with aliphatic aldehydes to yield 2-alkyl-benzothiazoles has been achieved in high yields. nih.gov One study demonstrated the synthesis of 2-alkyl-2,3-dihydrobenzo[d]thiazoles by reacting 2-aminothiophenol with aldehydes in the presence of molecular sieves, followed by oxidation with pyridinium chlorochromate (PCC) on silica (B1680970) gel to furnish the 2-substituted benzothiazoles with yields ranging from 85-95%. mdpi.com

Table 1: Examples of Cyclization Reactions for 2-Alkyl-benzothiazoles

| Precursors | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aliphatic Aldehydes | Molecular Sieves (MS) 4 Å, PCC on silica gel | Dichloromethane (DCM) | 85-95 | mdpi.com |

| 2-Aminothiophenol, Aliphatic Aldehydes | SnP₂O₇ or Sm(NO₃)₃·6H₂O on nano-silica gel | Ethanol (B145695) or Methanol | 68-73 | nih.gov |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer a highly efficient route to complex molecules. While specific examples for this compound are not extensively detailed in the provided context, the principles of MCRs are applicable. For instance, a three-component reaction involving 2-aminothiophenol, an aldehyde (like valeraldehyde), and a third component could potentially be designed.

One such strategy involves the reaction of 2-aminothiophenol, an isocyanide, and a ketone, which proceeds via an intramolecular nucleophilic trapping of a reactive nitrilium intermediate. nih.gov By adapting this with a suitable ketone and isocyanide, a pathway to this compound could be envisioned. Another effective three-component redox cyclization has been developed for 2-arylbenzothiazoles using haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper acetate (B1210297). nih.gov This highlights the potential for developing similar MCRs for 2-alkyl derivatives.

Environmentally Conscious (Green Chemistry) Synthetic Routes

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. For the synthesis of 2-substituted benzothiazoles, this has translated into the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Glycerol, a non-toxic and biodegradable solvent, has been successfully used for the catalyst-free, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature. This approach, which involves the reaction of 2-aminothiophenols with aromatic aldehydes, could be extended to aliphatic aldehydes for the synthesis of this compound. Similarly, performing the reaction "on water" has been reported as a highly efficient and clean method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. mdpi.com

The use of solid acid catalysts, which can be easily recovered and reused, also aligns with the principles of green chemistry. For example, a novel heterogeneous mixture of methanesulfonic acid and silica gel has been used for the condensation of 2-aminothiophenol with carboxylic acids. scielo.br Microwave-assisted synthesis has also emerged as a green and rapid method for preparing 2-substituted benzothiazoles from ortho-aminothiophenol and fatty acids, often in solvent-free conditions. scielo.brresearchgate.net

Table 2: Green Synthesis Approaches for 2-Substituted Benzothiazoles

| Method | Solvent/Catalyst | Advantages | Reference |

|---|---|---|---|

| Catalyst-free reaction | Glycerol | Non-toxic, biodegradable, ambient temperature | |

| "On water" synthesis | Water | Clean, no additional catalyst, no waste | mdpi.com |

| Microwave-assisted synthesis | Solvent-free or green solvents | Rapid, efficient, reduced energy consumption | scielo.brresearchgate.net |

| Heterogeneous catalysis | Methanesulfonic acid/silica gel | Reusable catalyst, high yielding | scielo.br |

Light-Mediated Synthesis Approaches

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been developed, providing good yields in the absence of transition-metal catalysts and extra additives. acs.org This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. acs.org

One approach involves an aerobic visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles through the radical cyclization of thioanilides. This reaction features C–H functionalization and C–S bond formation with visible light as the driving force and molecular oxygen as the terminal oxidant, producing water as the only byproduct. Another light-driven radical cyclization method employs Eosin Y as a catalyst for the reaction of 2-substituted anilines and aldehydes, resulting in product yields ranging from 70% to 92%. mdpi.com Furthermore, a protocol for the visible-light-mediated alkylation of benzothiazoles using alkyl-substituted Hantzsch esters as radical precursors has been reported, offering an alternative route to 2-functionalized benzothiazoles under mild, photocatalyst-free conditions. acs.org

Targeted Functionalization and Derivatization Strategies of the Benzothiazole Core

Beyond the initial synthesis of the benzothiazole ring, its further functionalization is crucial for creating diverse analogs. Regioselective C-H functionalization has become a key strategy for the direct introduction of substituents onto the benzothiazole core, avoiding the need for pre-functionalized starting materials.

Regioselective C-H Functionalization

Direct C-H functionalization of the benzothiazole nucleus offers an atom-economical and efficient way to introduce complexity. While many examples focus on the arylation of the benzothiazole ring, the principles can be extended to other substituents.

For instance, Ru(II)-catalyzed regioselective ortho-amidation of 2-aryl benzothiazoles has been achieved via C-H activation, utilizing acyl azides as the amidating agent. nih.gov This highlights the potential for directing group-assisted C-H functionalization on the benzene (B151609) portion of the benzothiazole.

More broadly, Ir-catalyzed C–H borylation has been shown to be a versatile method for the functionalization of the benzenoid ring of 2,1,3-benzothiadiazole (B189464), a related heterocyclic system. acs.org This approach allows for regioselective borylation at the C5 or C4 and C6 positions, with the resulting boronic esters serving as versatile handles for further transformations, including the introduction of alkyl groups. acs.org The dibutylation of the benzothiadiazole backbone was noted to enhance solubility and photophysical properties. Such strategies could potentially be adapted for the regioselective functionalization of this compound, allowing for the introduction of additional functionalities on the benzene ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminothiophenol |

| valeraldehyde (pentanal) |

| valeric acid |

| 2-alkyl-2,3-dihydrobenzo[d]thiazoles |

| 2-arylbenzothiazoles |

| 2,1,3-benzothiadiazole |

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

The benzene ring of the benzothiazole nucleus is susceptible to both electrophilic and nucleophilic substitution, although its reactivity is significantly influenced by the fused electron-withdrawing thiazole (B1198619) moiety. msu.edu This deactivating effect generally makes the benzene ring less reactive than benzene itself towards electrophiles. uomustansiriyah.edu.iq Consequently, harsher reaction conditions may be required to achieve substitution. msu.edu

Electrophilic Aromatic Substitution (EAS):

The general mechanism for EAS involves the generation of a strong electrophile that attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.comstudymind.co.uk A proton is then eliminated to restore the ring's aromaticity. libretexts.org For the benzothiazole system, electrophilic attack is directed to specific positions on the benzene ring. The active sites for substitution are generally positions 4, 5, 6, and 7. pharmacyjournal.in The electron-withdrawing nature of the thiazole ring tends to direct incoming electrophiles primarily to the C4 and C6 positions.

Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iqbyjus.com

Halogenation: The incorporation of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.org

Sulfonation: The addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid. uomustansiriyah.edu.iqbyjus.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. However, these reactions are often less successful on strongly deactivated rings like benzothiazole. uomustansiriyah.edu.iq

| Reaction Type | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitrobenzothiazole |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | Bromobenzothiazole |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ | Benzothiazolesulfonic acid |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution offers a pathway to introduce nucleophiles onto the aromatic ring. libretexts.org This reaction is fundamentally different from EAS and typically requires two key features on the substrate: a good leaving group (usually a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the ring. youtube.com Therefore, for a derivative like 6-bromo-4-nitro-2-butyl-1,3-benzothiazole, the bromine atom could be displaced by various nucleophiles.

Alkylation and Acylation at Heteroatom Centers

The benzothiazole scaffold contains two heteroatoms, nitrogen and sulfur. While the sulfur atom is integrated into the aromatic thiazole ring and is generally unreactive towards alkylation or acylation, the endocyclic nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. This reactivity allows for direct alkylation and acylation at the nitrogen center, leading to the formation of quaternary benzothiazolium salts. mdpi.com

N-Alkylation:

The alkylation of the endocyclic nitrogen atom is a common strategy to modify the properties of benzothiazoles. The reaction typically involves treating the benzothiazole derivative with an alkyl halide. For instance, the reaction of 2-amino-1,3-benzothiazole with various α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen, yielding 2-amino-1,3-benzothiazolium iodides. mdpi.com Similarly, refluxing 2-methylbenzothiazole with propargyl bromide in nitromethane results in the formation of the corresponding N-propargylbenzothiazolium salt. researchgate.net These resulting benzothiazolium salts are valuable intermediates for the synthesis of more complex molecules.

N-Acylation:

While less common than alkylation, acylation at the nitrogen center can also be achieved. Specialized catalytic systems can facilitate this transformation. For example, a Fe(II) triflate-catalyzed reaction between benzothiazole and cyclobutanone oximes can introduce various acyl groups, providing an alternative to traditional Friedel-Crafts acylation for producing alkylbenzothiazoloarylketones. nih.gov

| Benzothiazole Derivative | Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-1,3-benzothiazole | α-Iodoketones | Acetone, Room Temperature | 2-Amino-1,3-benzothiazolium iodides | mdpi.com |

| 2-Methylbenzothiazole | Propargyl bromide | Nitromethane, Reflux | 3-Propargyl-2-methylbenzothiazolium bromide | researchgate.net |

Ring Contraction and Expansion Strategies for Benzothiazole Derivatives

Modification of the heterocyclic ring system itself through ring contraction or expansion provides access to novel structural analogs with distinct chemical and biological properties.

Ring Contraction:

Ring contraction strategies can be employed to synthesize the benzothiazole core from larger heterocyclic systems. A notable example is the nucleophile-induced ring contraction of 1,4-benzothiazine derivatives to form 1,3-benzothiazoles. beilstein-journals.orgnih.gov Specifically, 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones undergo a 1,4-thiazine ring contraction when treated with nucleophiles like alkanols or amines. researchgate.net The proposed mechanism involves a nucleophilic attack on a carbonyl carbon, leading to the cleavage of the S–C bond within the six-membered thiazine ring. This generates a thiol intermediate that subsequently undergoes intramolecular cyclization to form the thermodynamically more stable five-membered pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole ring system. beilstein-journals.orgnih.gov

Ring Expansion:

Conversely, the benzothiazole ring can serve as a precursor for the synthesis of larger ring systems. A ring-opening-recombination strategy has been developed for the synthesis of dihydro-1,4-benzothiazine derivatives from 2-methylbenzothiazole salts. researchgate.net This method involves a cascade cyclization reaction between N-alkyl-2-methylbenzothiazole salts, aldehydes, and amines. researchgate.net The reaction proceeds via the opening of the thiazolium ring, which provides a sulfur source for the subsequent recombination and cyclization to form the expanded six-membered 1,4-benzothiazine ring. This strategy represents an efficient method for constructing more complex, fused heterocyclic systems from a readily available benzothiazole core. researchgate.net

| Strategy | Starting Material | Key Reagents | Resulting Ring System | Reference |

|---|---|---|---|---|

| Ring Contraction | Pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine derivative | Nucleophiles (e.g., Alkanols, Amines) | Pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole | beilstein-journals.orgnih.govresearchgate.net |

| Ring Expansion | N-Alkyl-2-methylbenzothiazole salt | Aldehydes, Amines | Dihydro-1,4-benzothiazine derivative | researchgate.net |

Post-Synthetic Modification for Conjugated System Extension

Post-synthetic modification (PSM) is a powerful tool for elaborating upon the core benzothiazole structure, particularly for extending its π-conjugated system. Such extensions are crucial for tuning the molecule's optical and electronic properties, which is highly relevant for applications in dyes, sensors, and organic electronics. metu.edu.tr

One direct approach is to build conjugated bridges off the C-2 position of the benzothiazole ring. For example, benzothiazolium salts with an active methyl group at the C-2 position can be condensed with aromatic aldehydes containing vinyl groups to create extended π-systems. This strategy has been used to synthesize benzothiazole derivatives with a buta-1,3-dienyl or a hexa-1,3,5-trienyl bridge connecting the benzothiazolium ring to a substituted phenyl ring. researchgate.net The enhanced conjugation in these "push-pull" systems often leads to significant changes in their absorption spectra and biological activity. researchgate.net

Another sophisticated PSM approach involves a sequence of reactions on a pre-formed polymer containing benzothiadiazole units (a close analog of benzothiazole). In one study, a fluorine-substituted benzothiadiazole polymer was first converted via a nucleophilic aromatic substitution (SNAr) reaction to a methylthio-substituted polymer. A subsequent oxidation step converted the electron-donating methylthio (-SCH3) group into a strongly electron-withdrawing and hydrophilic methylsulfinyl (-SOCH3) group. This two-step modification dramatically altered the electronic properties of the conjugated polymer, demonstrating how PSM can be used to fine-tune the functionality of benzothiazole-containing materials.

| Strategy | Starting Material | Key Reaction | Extended System | Reference |

|---|---|---|---|---|

| Bridge Formation | 2-Methylbenzothiazolium salt | Condensation with cinnamaldehyde derivatives | Buta-1,3-dienyl or Hexa-1,3,5-trienyl bridge | researchgate.net |

| Substituent Transformation | Fluorine-substituted benzothiadiazole polymer | SNAr followed by Oxidation | Methylsulfinyl-substituted conjugated polymer |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-Butyl-1,3-benzothiazole, providing unambiguous evidence for its molecular framework.

The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the n-butyl group. The aromatic region exhibits four distinct signals corresponding to the four protons on the benzene (B151609) ring. Protons H-7 and H-4, located adjacent to the sulfur and nitrogen atoms of the thiazole (B1198619) ring respectively, appear as doublets at approximately 8.01 ppm and 7.84 ppm. The protons at positions H-5 and H-6, situated in the middle of the benzene ring, appear as triplets at around 7.45 ppm and 7.33 ppm. The butyl chain protons are observed in the upfield region. The methylene (B1212753) protons (H-1') directly attached to the electron-withdrawing benzothiazole ring are deshielded and resonate as a triplet at 3.14 ppm. The subsequent methylene groups (H-2' and H-3') appear as multiplets between 1.80-1.89 ppm and 1.43-1.52 ppm, respectively. The terminal methyl group (H-4') gives rise to a characteristic triplet at 0.96 ppm.

The ¹³C NMR spectrum complements the proton data, showing all 11 unique carbon atoms of the molecule. The carbon atom of the C=N bond (C-2) within the thiazole ring is significantly deshielded, appearing at approximately 171.8 ppm. The quaternary carbons of the benzene ring fused to the thiazole ring (C-7a and C-3a) resonate at 153.2 ppm and 134.7 ppm. The four aromatic CH carbons (C-4, C-5, C-6, C-7) are found in the typical aromatic region between 121.5 and 125.8 ppm. The carbons of the butyl chain are observed at 36.3 ppm (C-1'), 31.2 ppm (C-2'), 22.3 ppm (C-3'), and 13.8 ppm (C-4').

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm these assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between H-4 and H-5, H-5 and H-6, H-6 and H-7, as well as along the entire butyl chain (H-1' through H-4'). An HSQC spectrum would link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 8.01 | Doublet (d) | 8.1 |

| H-4 | 7.84 | Doublet (d) | 7.9 |

| H-5 | 7.45 | Triplet (t) | 7.7 |

| H-6 | 7.33 | Triplet (t) | 7.5 |

| H-1' | 3.14 | Triplet (t) | 7.7 |

| H-2' | 1.89-1.80 | Multiplet (m) | - |

| H-3' | 1.52-1.43 | Multiplet (m) | - |

| H-4' | 0.96 | Triplet (t) | 7.3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | 171.8 |

| C-7a | 153.2 |

| C-3a | 134.7 |

| C-5 | 125.8 |

| C-6 | 124.6 |

| C-4 | 122.7 |

| C-7 | 121.5 |

| C-1' | 36.3 |

| C-2' | 31.2 |

| C-3' | 22.3 |

| C-4' | 13.8 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups and bond vibrations within the this compound molecule.

The FT-IR spectrum provides key information about the molecular structure. Aromatic C-H stretching vibrations are observed as a weak band around 3057 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group are prominent, with asymmetric and symmetric stretches appearing at 2956 cm⁻¹, 2927 cm⁻¹, and 2857 cm⁻¹. The characteristic C=N stretching vibration of the thiazole ring is found at 1558 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring appear as a series of bands in the 1509-1429 cm⁻¹ region. The in-plane bending of the C-H bonds and skeletal vibrations of the ring are observed in the fingerprint region from 1377 to 1010 cm⁻¹. Strong bands at 755 and 724 cm⁻¹ are characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring.

While specific experimental Raman spectra for this compound are not widely reported, the expected spectrum would complement the FT-IR data. The symmetric vibrations of the aromatic ring, particularly the "ring-breathing" mode, would be expected to produce a strong Raman signal. The C-S bond vibrations within the thiazole ring, which are often weak in the IR spectrum, would also be more prominent in the Raman spectrum.

Table 3: FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

| 3057 | Aromatic C-H Stretch |

| 2956, 2927, 2857 | Aliphatic C-H Stretch (Butyl) |

| 1558 | C=N Stretch (Thiazole Ring) |

| 1509, 1457, 1429 | Aromatic C=C Stretch |

| 1377 | C-H Bend (Butyl) |

| 755, 724 | Aromatic C-H Out-of-Plane Bend |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern of the molecule. For this compound (C₁₁H₁₃NS), the calculated monoisotopic mass is 191.07687 Da. nih.gov High-resolution mass spectrometry would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

The electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z 191. nih.gov The fragmentation pattern is characteristic of a 2-alkyl-substituted benzothiazole. A prominent peak is observed at m/z 149, which corresponds to the loss of a propyl radical (•C₃H₇) from the butyl chain. nih.gov This fragmentation is likely driven by a McLafferty rearrangement, a common pathway for molecules containing alkyl chains, where a γ-hydrogen is transferred to the thiazole nitrogen with subsequent cleavage of the Cα-Cβ bond, eliminating propene (C₃H₆) to form a radical cation at m/z 149. Another significant fragment is seen at m/z 162, corresponding to the loss of an ethyl radical (•C₂H₅). nih.gov

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy (Fluorescence)

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within the benzothiazole chromophore. The parent benzothiazole molecule exhibits strong absorption bands corresponding to π→π* transitions. The butyl group at the 2-position acts as a weak auxochrome, causing a slight bathochromic (red) shift in these absorption maxima due to its electron-donating inductive effect. The spectrum is expected to show intense absorption bands in the ultraviolet region, likely around 250-300 nm.

As a simple 2-alkyl substituted benzothiazole, the compound is not expected to be strongly fluorescent. The absence of an extended π-conjugated system or strong donor-acceptor groups means that the pathways for non-radiative decay are likely to be efficient. Consequently, detailed photoluminescence studies, including emission spectra, are not commonly reported for this specific compound.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For compounds that are weakly or non-fluorescent, this value is very low (close to zero). In line with the expected low fluorescence intensity of this compound, no experimental quantum yield data has been reported in the scientific literature. This is in contrast to many other benzothiazole derivatives that are specifically designed with conjugated aryl or donor groups at the 2-position to enhance their quantum yields for applications in materials science and bio-imaging.

Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption and emission spectra, changes with the polarity of the solvent. This effect is most pronounced in molecules that have a significant difference in dipole moment between their ground and excited states, typically those with strong intramolecular charge-transfer (ICT) character. This compound, lacking a strong electron-donating or withdrawing group to facilitate ICT, is not expected to exhibit significant solvatochromism. Its absorption spectrum would show only minor shifts when measured in a range of solvents with varying polarities. As such, detailed solvatochromism investigations for this particular compound have not been reported.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

A thorough review of scientific literature indicates that the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is not a characteristic feature of this compound. ESIPT is a photophysical process that requires a molecule to possess both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group in close proximity, allowing for the transfer of a proton upon electronic excitation.

The established mechanism for ESIPT in the benzothiazole family of compounds typically involves a hydroxyl group on a phenyl ring attached at the 2-position, such as in 2-(2'-hydroxyphenyl)benzothiazole (HBT). uclan.ac.uknih.govnih.gov In such molecules, an intramolecular hydrogen bond exists between the phenolic proton and the nitrogen atom of the benzothiazole ring. Upon absorption of light, this proton is transferred to the nitrogen atom, leading to the formation of a transient keto-tautomer, which is responsible for a characteristic fluorescence emission with a large Stokes shift. nih.govfrontiersin.org

The molecular structure of this compound, which features a butyl group at the 2-position, lacks the necessary acidic proton and the structural arrangement to form the required intramolecular hydrogen bond. Consequently, the ESIPT pathway is not available to this compound. Searches of scholarly databases have yielded no studies reporting or suggesting ESIPT phenomena for this compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Despite its classification as a solid in some chemical databases nih.gov, a comprehensive search of the scientific and crystallographic literature did not yield any specific X-ray diffraction data for this compound. While the crystal structures of numerous other benzothiazole derivatives have been determined and published mdpi.comresearchgate.net, the specific crystallographic parameters, bond lengths, bond angles, and solid-state packing arrangement for this compound (CAS 54798-95-7) are not available in the public domain. Therefore, a detailed analysis of its solid-state structure based on X-ray crystallography cannot be provided at this time.

Computational Chemistry and Theoretical Modeling of 2 Butyl 1,3 Benzothiazole

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scirp.orgcore.ac.uk These first-principles methods are used to solve the electronic structure of molecules, providing detailed information about their geometry, energy, and properties. scirp.org For benzothiazole (B30560) and its derivatives, DFT, particularly with the B3LYP functional, has been widely employed to investigate molecular geometry, vibrational frequencies, and electronic characteristics. nbu.edu.sascirp.orgmdpi.com Ab initio methods like Hartree-Fock (HF), while sometimes less accurate due to the neglect of electron correlation, serve as a foundational reference. core.ac.uk

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. core.ac.uk For the 1,3-benzothiazole core, the fused benzene (B151609) and thiazole (B1198619) rings are coplanar. core.ac.uk DFT calculations accurately reproduce the experimental bond lengths and angles of this heterocyclic system. researchgate.net

The introduction of a flexible butyl group at the 2-position introduces conformational complexity. The conformational landscape of 2-Butyl-1,3-benzothiazole is determined by the rotation around the single bonds within the butyl chain. The most significant rotations are around the C(thiazole)-C(butyl) bond and the subsequent C-C bonds of the alkyl chain. A conformational analysis would typically involve a potential energy surface scan, where the dihedral angles are systematically varied to identify low-energy conformers, such as anti and gauche arrangements. mdpi.com While specific conformational studies on this compound are not extensively documented in the literature, studies on similar substituted benzothiazoles show that different rotational conformers can exist with energy barriers ranging from approximately 6 to 10 kcal/mol. nbu.edu.sa It is expected that the global minimum energy conformation for this compound would feature a staggered arrangement of the butyl chain to minimize steric hindrance.

Table 1: Representative Calculated Bond Lengths and Angles for the Benzothiazole Core using DFT (B3LYP/6-311++G(d,p)) Data is based on the parent benzothiazole molecule as a reference for the core structure.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.75 | C-S-C | 88.0 |

| C=N | 1.30 | C-N-C | 110.5 |

| C-N | 1.40 | S-C-N | 117.0 |

| C-C (benzo) | 1.37 - 1.41 | C-C-C (benzo) | 118.8 - 121.5 |

| C-C (fuse) | 1.40 |

This is an interactive data table. You can sort and filter the data.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap generally implies higher reactivity. mdpi.com

For the parent benzothiazole, the HOMO is typically distributed over the entire bicyclic system, while the LUMO is also delocalized across the π-system. researchgate.net The introduction of substituents at the 2-position significantly influences the FMO energies. scirp.org An electron-donating group, such as an alkyl chain like the butyl group, is expected to raise the energy of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO energy gap compared to the unsubstituted benzothiazole. This would suggest a slight increase in the reactivity of this compound. Studies on various 2-substituted benzothiazoles show that the HOMO-LUMO gap can range from approximately 3.95 eV to 4.70 eV, depending on the nature of the substituent. nbu.edu.sa

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of electrons on different atoms and the nature of intramolecular charge transfer. scirp.orgresearchgate.net In benzothiazole, the nitrogen atom is a site of significant negative charge due to its high electronegativity, while the sulfur atom also influences the electron distribution. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Gaps for Benzothiazole and Representative 2-Substituted Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) |

| Benzothiazole | -6.58 | -1.45 | 5.13 |

| 2-Vinyl-benzothiazole | -6.01 | -1.31 | 4.70 |

| 2-Pyridyl-benzothiazole | -6.25 | -1.89 | 4.36 |

| 2-Methylthio-benzothiazole | -6.12 | -1.95 | 4.17 |

This is an interactive data table. You can sort and filter the data to compare the electronic properties.

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring (or other points of interest). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. core.ac.uknih.gov

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com The calculated harmonic vibrational frequencies for the parent benzothiazole molecule show good agreement with experimental FT-IR and FT-Raman spectra, allowing for detailed assignments of the vibrational modes. researchgate.net The benzothiazole core has characteristic vibrations, including C-H stretching of the benzene ring, C=N stretching of the thiazole ring, and various ring breathing and deformation modes. mdpi.com The 2-butyl group would introduce its own characteristic vibrational modes, primarily the symmetric and asymmetric stretching and bending vibrations of its C-H bonds, which are typically observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com Calculations on various aminophenyl benzothiazoles have shown that DFT can accurately predict chemical shifts, which are sensitive to substitution patterns and conformational changes. uq.edu.au For this compound, the chemical shifts of the protons and carbons of the benzothiazole core would be influenced by the electronic (inductive) and steric effects of the butyl group. The carbons and protons of the butyl chain itself would have predictable chemical shifts characteristic of an n-alkyl chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Atoms in the Benzothiazole Ring Values are representative for a 2-substituted benzothiazole and may vary based on the specific substituent and computational method.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (substituted) | 165 - 175 |

| C4 | 121 - 123 |

| C5 | 124 - 126 |

| C6 | 125 - 127 |

| C7 | 122 - 124 |

| C3a (bridgehead) | 134 - 136 |

| C7a (bridgehead) | 152 - 154 |

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. scirp.org It is a valuable tool for understanding molecular interactions, predicting sites for electrophilic and nucleophilic attack, and studying hydrogen bonding. scirp.org The MEP is color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). scirp.org

For benzothiazole and its derivatives, MEP analysis consistently shows a region of high negative potential around the nitrogen atom of the thiazole ring, making it the primary site for electrophilic attack and hydrogen bond acceptance. scirp.orgscirp.org The hydrogen atoms on the benzene ring represent regions of positive potential. The butyl group in this compound is a non-polar alkyl chain and would have a relatively neutral electrostatic potential, not significantly altering the main reactive sites on the heterocyclic core. The MEP surface would primarily highlight the electron-rich nitrogen atom as the most reactive site for electrophilic interactions. scirp.org

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, telecommunications, and laser technology. researchgate.net Computational chemistry plays a key role in the design of new NLO materials by predicting their molecular polarizability (α) and first-order hyperpolarizability (β). mdpi.com

The NLO properties of benzothiazole derivatives have been investigated computationally, often by incorporating electron-donating and electron-accepting groups to create a "push-pull" system that enhances the molecular hyperpolarizability. researchgate.net While this compound itself does not possess a strong push-pull character, the benzothiazole nucleus can act as a π-conjugated bridge or an acceptor moiety in more complex NLO chromophores. mdpi.com DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the polarizability and hyperpolarizability tensors. The butyl group, as a weak electron donor, would have a modest effect on the NLO properties of the isolated molecule. However, understanding its fundamental electronic contributions is essential for the rational design of more complex benzothiazole-based NLO materials.

Mechanistic Pathway Calculations for Chemical Reactions

The synthesis of 2-substituted benzothiazoles, including this compound, is most commonly achieved through the condensation of 2-aminothiophenol (B119425) with a corresponding aldehyde; in this case, pentanal (valeraldehyde). organic-chemistry.org Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides critical insights into the mechanistic pathways of such reactions. These calculations allow for the mapping of the potential energy surface, identifying the structures of intermediates and transition states, and determining the activation energies required for each step of the reaction.

The generally accepted mechanism for this condensation reaction proceeds in three main stages: mdpi.com

Iminothiophenol Formation : The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate, known as an iminothiophenol. mdpi.com Computational models can elucidate the role of catalysts in this step, such as acids that protonate the carbonyl oxygen or agents that activate the aldehyde through hydrogen bonding, thereby lowering the activation barrier for the nucleophilic attack. mdpi.com

Cyclization : The second stage involves an intramolecular nucleophilic attack by the sulfur atom of the thiol group onto the imine carbon. mdpi.com This cyclization step results in the formation of a five-membered thiazolidine (B150603) ring, yielding a 2,3-dihydrobenzothiazole intermediate. Theoretical calculations are used to determine the geometric feasibility and energy profile of this ring-closure.

Oxidation : The final step is the oxidation or dehydrogenation of the 2,3-dihydrobenzothiazole intermediate to form the stable, aromatic this compound ring. nih.gov Various oxidizing agents can be used, and mechanistic calculations can model the pathway for hydrogen removal, confirming the thermodynamic favorability of forming the aromatic product.

While specific DFT calculations detailing the energy profiles for the synthesis of this compound are not extensively published, theoretical studies on analogous 2-substituted benzothiazoles confirm the general validity of this pathway. mdpi.comscirp.org Such computational investigations are crucial for optimizing reaction conditions, including catalyst choice, solvent, and temperature, by providing a molecular-level understanding of the reaction mechanism. scirp.orgmdpi.com

Molecular Docking and Interaction Energy Studies with Non-Clinical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are instrumental in identifying potential interactions with non-clinical biological targets, such as enzymes and proteins, which can elucidate their bioactivity and guide the design of new therapeutic agents. biointerfaceresearch.com These studies calculate the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov

A range of benzothiazole derivatives have been studied against various non-clinical targets, demonstrating the utility of the benzothiazole scaffold in interacting with biological macromolecules. Although studies may not specify the 2-butyl derivative, the findings for other 2-substituted analogs provide valuable insights into the potential interactions of this chemical class.

Key findings from molecular docking and interaction energy studies of benzothiazole derivatives with non-clinical targets include:

Enzyme Inhibition : Benzothiazole derivatives have been docked against several enzymes. For instance, studies targeting E. coli dihydroorotase revealed that benzothiazole compounds form hydrogen bonds with active site residues like ASN44 and LEU222, while bulky rings engage in strong hydrophobic interactions at the active site entrance, potentially blocking substrate access. nih.gov Similarly, docking against the Dihydropteroate synthase (DHPS) enzyme showed binding energies between -5.2 and -5.4 kcal/mol, with interactions involving key residues such as Lys220 and Arg234. nih.gov

Kinase Interactions : In cancer-related research, benzothiazole scaffolds have been modeled as kinase inhibitors. Docking into the ATP-binding site of the PI3Kβ kinase showed that a key hydrogen bond with the main-chain nitrogen of VAL848 in the hinge region is crucial for inhibitory activity. nih.gov Additional stability was provided by π-π stacking interactions with residues like ILE930. nih.gov

Anti-Alzheimer's Targets : The potential of benzothiazole derivatives against Alzheimer's disease has been explored by docking them against the human beta-secretase 1 (BACE-1) enzyme. A thiazoloquinazolinedione derivative, which contains a benzothiazole moiety, exhibited a strong docking score of -6.8 kcal/mol, indicating a high binding affinity for the enzyme's active site. ijpbs.com

The table below summarizes the results from various molecular docking studies on benzothiazole derivatives with several non-clinical biological targets.

| Biological Target | Benzothiazole Derivative Type | Binding Energy / Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dihydropteroate synthase (DHPS) | Substituted 2-aminobenzothiazoles | -5.2 to -5.4 | Lys220, Arg234, Gly188, Phe189 | Hydrogen bonds, Arene-H |

| E. coli Dihydroorotase | Naphthalene-benzothiazole hybrids | Not specified | LEU222, ASN44 | Hydrogen bonds, Hydrophobic |

| Human BACE-1 | Thiazoloquinazolinedione | -6.8 | Not specified | Not specified |

| PI3Kβ Kinase | 2,4-dimorpholinobenzothiazole | Not specified | VAL848, ILE930 | Hydrogen bond, π-π stacking |

| p56lck Kinase | Benzothiazole-thiazole hybrids | Not specified | ATP binding site residues | Not specified |

These computational studies consistently highlight that the benzothiazole nucleus serves as an effective scaffold for interacting with protein active sites. The specific substituent at the 2-position, such as the butyl group in this compound, plays a significant role in modulating the binding affinity and selectivity through specific hydrophobic or steric interactions.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of the Sulfur Heteroatom

The sulfur atom in the 1,3-benzothiazole ring is susceptible to oxidation, a reaction that significantly alters the electronic properties and reactivity of the molecule. This transformation typically yields two primary products: the corresponding sulfoxide and sulfone.

Formation of Sulfoxides and Sulfones: The oxidation of 2-alkyl-benzothiazoles can be achieved using various oxidizing agents. The reaction of thiols with benzothiazole (B30560) sulfones can lead to the formation of sulfinic acids (RSO₂H), while reactions with benzothiazole sulfoxides may produce sulfenic acids (RSOH) nsf.gov. The degree of oxidation, whether to the sulfoxide (S=O) or the sulfone (SO₂) state, can often be controlled by the choice of oxidant and the reaction conditions. For instance, mild oxidizing agents may favor the formation of the sulfoxide, whereas stronger agents or harsher conditions can lead to the fully oxidized sulfone.

Table 1: Representative Oxidizing Agents for Thiazole (B1198619) Sulfur Oxidation

| Oxidizing Agent | Typical Product | Reference Example |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Synthesis of benzothiazole sulfone-based azides |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Oxidation of various sulfur-containing heterocycles |

| Potassium permanganate (KMnO₄) | Sulfone | Strong oxidation of thioethers |

| Sodium periodate (NaIO₄) | Sulfoxide | Selective oxidation of sulfides |

Cyclization and Ring-Forming Reactions

The benzothiazole nucleus is a robust scaffold that can participate in or be formed from various cyclization and ring-forming reactions. While many methods focus on the initial synthesis of the 2-substituted benzothiazole ring, the inherent reactivity of the structure also allows for its incorporation into more complex polycyclic systems. epa.govmedicaljournalshouse.com

Intramolecular Cyclization: Derivatives of 2-Butyl-1,3-benzothiazole, if appropriately functionalized on the butyl chain or the benzene (B151609) ring, can undergo intramolecular cyclization. For example, the Jacobsen cyclization, which involves the use of potassium ferricyanide, is a classic method for forming the benzothiazole ring from thiobenzanilides and could be conceptually applied to precursors of this compound researchgate.net. Modern variations utilize catalysts like manganese(III) triacetate or DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to proceed via radical mechanisms indexcopernicus.com.

Condensation Reactions: The most common route to 2-alkyl-benzothiazoles is the condensation of 2-aminothiophenol (B119425) with an appropriate carbonyl compound, in this case, valeraldehyde (pentanal) or a derivative thereof mdpi.commdpi.com. This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole mdpi.com. A variety of catalysts, including molecular sieves followed by oxidation with pyridinium chlorochromate (PCC), can facilitate this process for 2-alkylbenzothiazoles mdpi.comnih.gov.

Table 2: Common Cyclization Strategies for 2-Substituted Benzothiazoles

| Reaction Type | Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Condensation | 2-Aminothiophenol + Aldehyde/Ketone | H₂O₂/HCl, Molecular Sieves | Forms benzothiazoline intermediate mdpi.commdpi.com |

| Intramolecular C-S Coupling | o-Iodothioanilides | KOtBu, Phenanthroline | Mild, base-promoted cyclization organic-chemistry.org |

| Radical Cyclization | Thioformanilides | DDQ, Visible Light | Proceeds via thiyl radical intermediates indexcopernicus.comorganic-chemistry.org |

| Palladium-Catalyzed Cyclization | o-Bromophenylthioamides | Pd₂(dba)₃ | Forms C-S bond via cross-coupling indexcopernicus.com |

Intermolecular and Intramolecular Interactions

The solid-state structure and solution behavior of this compound are governed by a range of non-covalent interactions. The aromatic system, heteroatoms, and the alkyl chain all contribute to its ability to engage in various stabilizing forces.

Hydrogen Bonding: While the this compound molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., alcohols, amines), N···H hydrogen bonds can form. In derivatives containing N-H or O-H groups, intramolecular hydrogen bonds can occur, influencing conformation and photophysical properties like Excited-State Intramolecular Proton Transfer (ESIPT) mdpi.com.

π-π Stacking: The planar, electron-rich benzothiazole ring system readily participates in π-π stacking interactions. These interactions are crucial for the crystal packing of benzothiazole derivatives, where molecules often arrange in offset or cofacial stacks researchgate.net. The interaction between the benzothiazole ring and other aromatic systems, like benzene or pyridine rings, plays a significant role in stabilizing supramolecular structures researchgate.net. The strength of this interaction can be modulated by hydrogen bonding, which can affect the π-electron density of the aromatic rings .

S···N and S···π Interactions: The sulfur heteroatom can also participate in specific non-covalent interactions. Although less common than hydrogen bonds, close S···N contacts have been observed in the crystal structures of related heterocyclic compounds. Furthermore, sulfur-arene interactions (S···π), where the sulfur atom interacts with the face of an aromatic ring, are important stabilizing forces in biological chemistry and materials science .

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

Understanding the pathways by which this compound undergoes reaction is achieved through a combination of kinetic analysis and spectroscopic observation.

Kinetic Studies: Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation parameters. For instance, the kinetics of oxidation of 2-substituted benzothiazoles by reagents like chloramine-T have been investigated. Such studies for 2-phenyl-benzothiazole derivatives revealed that the reactions follow first-order dependence on both the benzothiazole and the oxidant, with an inverse fractional order dependence on proton concentration iosrjournals.orgresearchgate.net. This suggests a mechanism where a pre-equilibrium step involving protonation is followed by the rate-determining step. The electronic nature of the C2 substituent significantly influences the reaction rate, with electron-donating groups generally accelerating the reaction iosrjournals.org.

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates, thereby elucidating the reaction mechanism.

NMR Spectroscopy (¹H, ¹³C): Used to track the disappearance of starting materials and the appearance of products over time. Changes in chemical shifts can provide evidence for the formation of intermediates or changes in the electronic environment of the molecule during a reaction mdpi.com.

FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods are used to identify functional groups and monitor bond-breaking and bond-forming events. They are particularly useful for observing the formation of S=O and S(=O)₂ stretches during oxidation reactions core.ac.uk.

Mass Spectrometry (MS): Allows for the identification of intermediates and products by their mass-to-charge ratio, confirming the elemental composition of species involved in the reaction pathway.

UV-Vis Spectroscopy: Can be used to monitor reactions involving chromophoric species. The formation of intermediates or products with different conjugation systems will result in a change in the absorption spectrum, which can be followed kinetically.

Computational Methods (DFT): Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and analyze molecular orbitals to predict reactivity, complementing experimental spectroscopic and kinetic findings scirp.org.

Advanced Academic and Industrial Applications of 2 Butyl 1,3 Benzothiazole

Materials Science Applications

Components in Optoelectronic Devices (e.g., OLEDs, Solar Cells, Transistors)

The benzothiazole (B30560) and particularly the 2,1,3-benzothiadiazole (B189464) core structures are recognized for their strong electron-withdrawing properties, making them valuable components in the design of organic materials for optoelectronic applications such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. polyu.edu.hkmdpi.comnih.govresearchgate.netacs.org These derivatives are often employed as acceptor units in photoluminescent compounds to enhance the electronic properties of the resulting materials. polyu.edu.hk However, a thorough review of the available scientific literature did not yield specific examples or detailed research findings on the application of 2-Butyl-1,3-benzothiazole itself as a component in optoelectronic devices.

Fluorescent Dyes and Probes for Chemical Sensing and Research Bioimaging

The benzothiazole framework is a key structural motif in the development of fluorescent dyes and probes. mdpi.comnih.govmdpi.comnih.gov These molecules are designed for various applications, including the detection of metal ions and pH monitoring in biological systems. nih.gov The photophysical properties of benzothiazole derivatives, such as large Stokes shifts, are advantageous for bioimaging assays. mdpi.com Despite the extensive research on benzothiazole-based fluorophores, there is no specific information available in the reviewed literature detailing the synthesis or application of this compound as a fluorescent dye or probe for chemical sensing and research bioimaging.

Polymer Chemistry Applications (e.g., polymer material additives, vulcanization accelerators)

In the field of polymer chemistry, derivatives of benzothiazole are widely used, most notably as vulcanization accelerators in the rubber industry. lusida.com Compounds such as N-tert-butyl-2-benzothiazole sulfenamide (TBBS) are utilized to control the cross-linking of rubber during vulcanization. kglmeridian.comkglmeridian.com These sulfenamide accelerators are derived from 2-mercaptobenzothiazole. lusida.com While these related compounds are of significant industrial importance, there is a lack of direct evidence in the scientific literature to suggest that this compound is used as a polymer material additive or a vulcanization accelerator. cmu.edu

Catalysis

Ligands in Metal-Catalyzed Organic Reactions

The benzothiazole structure, with its nitrogen and sulfur heteroatoms, allows for the coordination of metal ions, making its derivatives potential ligands in metal-catalyzed organic reactions. biointerfaceresearch.comresearchgate.netuobaghdad.edu.iqnih.govpnrjournal.com The synthesis of various benzothiazole derivatives and their metal complexes has been a subject of study in coordination chemistry. biointerfaceresearch.compnrjournal.com However, specific research detailing the use of this compound as a ligand in metal-catalyzed organic reactions, including data on its catalytic activity or the properties of its metal complexes, is not available in the reviewed literature. nih.govnih.govmdpi.com

Organocatalysis and Biocatalysis

Organocatalysis represents an important area of chemical synthesis, utilizing small organic molecules to catalyze reactions. While benzothiazole and benzoxazole-containing compounds have been synthesized through organocatalytic methods, there is no information to indicate that this compound itself has been employed as an organocatalyst. Similarly, the field of biocatalysis leverages enzymes for chemical transformations, and while there is research on the biological activities of benzothiazole derivatives, no specific applications of this compound in biocatalysis have been reported. nih.gov

Mechanistic Investigations of In Vitro Biological Interactions

The biological activities of benzothiazole derivatives are profoundly influenced by the nature of the substituent at the C-2 position. The butyl group, being a simple alkyl chain, primarily imparts hydrophobicity, which can significantly affect how the molecule interacts with biological targets.

Derivatives of benzothiazole have been identified as inhibitors of a wide range of enzymes, and their mechanisms are often studied to guide the development of new therapeutic agents. For instance, certain 2-substituted benzothiazoles act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.govtandfonline.comnih.gov The specific kinetics and binding mode are dictated by the substituent.

In studies of rabbit liver aldehyde oxidase, benzothiazole itself was found to exhibit mixed inhibition. nih.gov Kinetic analyses of other derivatives, such as those targeting monoamine oxidase B (MAO-B), have also revealed a mixed inhibition profile. tandfonline.comnih.gov Molecular docking studies on various benzothiazole-based inhibitors suggest that the benzothiazole nucleus often anchors the molecule within the enzyme's active site, while the substituent at the C-2 position engages with specific amino acid residues, influencing potency and selectivity. esisresearch.orgnih.govanadolu.edu.tr For this compound, the butyl group would be expected to form hydrophobic interactions within a corresponding pocket of an enzyme's active site.

Table 1: Examples of Enzyme Inhibition by Benzothiazole Derivatives

| Enzyme Target | Inhibitor Class | Observed Mechanism |

|---|---|---|

| Aldehyde Oxidase | Benzothiazoles | Mixed Inhibition nih.gov |

| Monoamine Oxidase B (MAO-B) | 2-Substituted Benzothiazoles | Mixed-Type Inhibition tandfonline.comnih.gov |

| Human GSTP1-1 | 2-Benzamido-benzothiazoles | Binding to the H-site esisresearch.org |

| Urease | 2-(Pyridin-4yl)benzothiazole | Mixed Inhibition scielo.br |

This table illustrates inhibition mechanisms for the broader benzothiazole class, as specific kinetic studies on the 2-butyl derivative are not extensively documented.

The benzothiazole scaffold is integral to molecules designed to interact with various biological receptors. In vitro binding assays are crucial for determining the affinity and mechanism of these interactions. For example, pyrimido[2,1-b]benzothiazole derivatives have been shown to inhibit the binding of ligands to rat cortical benzodiazepine receptors. nih.gov Scatchard plot analysis of the most potent compound in that study indicated it was a competitive inhibitor, suggesting it competes directly with the radioligand for the same binding site on the receptor. nih.gov

Furthermore, benzothiazole derivatives have been investigated as potential modulators of the Epidermal Growth Factor Receptor (EGFR) and as ligands for peroxisome proliferator-activated receptor gamma (PPAR-γ) and aldose reductase (ALR2). nih.govnih.gov In silico docking studies predict that the benzothiazole core interacts with key residues in the receptor's binding pocket through π-π stacking and hydrophobic interactions. nih.govnih.gov The 2-butyl group would enhance such hydrophobic interactions, potentially influencing binding affinity and selectivity.

A significant area of research for benzothiazole derivatives is in combating bacterial resistance, particularly through the disruption of microbial communication and community formation. One of the key mechanisms targeted is quorum sensing (QS), a cell-density-dependent signaling system that regulates virulence factors and biofilm formation. nih.govacs.org

Studies have shown that 2-substituted benzothiazoles can act as quorum sensing inhibitors (QSIs). nih.gov In Pseudomonas aeruginosa, a challenging opportunistic pathogen, benzothiazole derivatives have been found to interfere with the Gac/Rsm and Las signaling pathways, which are critical for biofilm development. nih.govnih.gov This interference can suppress the production of virulence factors and inhibit the formation of the protective biofilm matrix. nih.govnih.gov

Notably, the structure of the C-2 substituent plays a direct role in this activity. Research on a series of 2-aminobenzothiazoles demonstrated that the introduction of a long alkyl chain could increase the biofilm inhibitory activity by an order of magnitude. nih.gov This suggests that the hydrophobic nature of a substituent like a butyl group is a critical contributor to the antibiofilm mechanism, likely by facilitating interaction with or transport across the bacterial cell membrane to reach intracellular QS targets.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and are extensively applied to the benzothiazole scaffold to optimize its biological activities. The literature consistently shows that substitutions at the C-2 and C-6 positions of the benzothiazole ring are primary points for modification to modulate potency and selectivity. benthamscience.com

For antimicrobial and antibiofilm activity, SAR studies have underscored the importance of the C-2 position. As noted, increasing the length of an alkyl chain at or near this position can enhance biofilm inhibition against P. aeruginosa. nih.gov This indicates a positive correlation between hydrophobicity and activity in this specific context. In a study of antifungal benzothiazole derivatives targeting the CYP51 enzyme, SAR analysis helped to identify the optimal substituents for potent activity. nih.gov For enzyme inhibition, the nature of the 2-substituent is also critical. SAR studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have explored how different groups on the benzothiazole scaffold affect activity against each target. nih.gov The 2-butyl group, as a simple, moderately sized lipophilic substituent, serves as a valuable component in SAR explorations to probe the influence of hydrophobicity on target engagement.

Table 2: Structure-Activity Relationship Insights for 2-Substituted Benzothiazoles

| Biological Activity | Key Structural Feature | SAR Finding |

|---|---|---|

| Antibiofilm (P. aeruginosa) | Long alkyl chain at C-2 position | Increased inhibitory concentration nih.gov |

| Antifungal (CYP51 inhibition) | Varied C-2 substituents | Potency is highly dependent on the nature of the substituent nih.gov |

| Anticancer | Phenyl group at C-2 position | Recognized as a highly potent cytotoxic scaffold mdpi.com |

Supramolecular Assembly and Host-Guest Chemistry (e.g., cocrystal formation)

The benzothiazole ring system, with its aromatic and heteroatomic features, is capable of participating in non-covalent interactions that drive the formation of larger, ordered structures. These interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces, are the basis of supramolecular assembly and host-guest chemistry.

While specific studies on cocrystal formation with this compound are not widely reported, the principles can be inferred from related structures. For a molecule to form a cocrystal, it must engage in specific, directional interactions with a "coformer" molecule. The benzothiazole nucleus itself can act as a hydrogen bond acceptor via its nitrogen atom or participate in π-π stacking interactions.

An example of host-guest interaction is seen in the binding of 2-(pyridin-4-yl)benzothiazole to the enzyme urease. scielo.br Spectroscopic and in silico studies revealed the formation of a stable supramolecular complex where the primary stabilizing forces were determined to be hydrophobic. scielo.br In such a system, a 2-butyl substituent would be expected to significantly enhance binding affinity by increasing favorable hydrophobic contacts within the host's cavity. The formation of host-guest complexes relies on molecular recognition, where the size, shape, and chemical properties of the guest (e.g., this compound) complement the binding cavity of the host molecule.

Electrochemical Behavior and Redox Properties

The electrochemical properties of benzothiazole derivatives are of interest for their potential applications in materials science, such as in organic semiconductors and sensors. mdpi.comnih.gov The benzothiazole core is a redox-active system, and its behavior can be studied using techniques like cyclic voltammetry. These studies provide information on the molecule's oxidation and reduction potentials, which correspond to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

The nature of the substituent at the C-2 position directly influences these electronic properties. Electron-donating groups, such as alkyl chains like a butyl group, are generally expected to raise the energy of the HOMO, making the molecule easier to oxidize (i.e., shifting the oxidation potential to a less positive value). Conversely, electron-withdrawing groups tend to lower the LUMO energy, making the molecule easier to reduce. nih.gov

Computational studies on various 2-substituted benzothiazoles have been used to calculate the HOMO-LUMO energy gap (ΔE), a key parameter in determining the molecule's electronic and optical properties. A lower energy gap generally correlates with higher reactivity and is a desirable trait for applications in organic electronics. mdpi.com Therefore, the introduction of a 2-butyl group is predicted to modulate the redox potentials and the HOMO-LUMO gap of the benzothiazole core, thereby tuning its electrochemical characteristics for specific applications.

Future Research Directions and Translational Perspectives in Chemical Science

Development of Novel Heterogenized Catalytic Systems

Recent advancements have demonstrated the efficacy of various heterogeneous catalysts in the synthesis of the benzothiazole (B30560) core. These include:

Nanoparticle Catalysts: Bismuth oxide (Bi₂O₃) nanoparticles have been shown to be an efficient heterogeneous catalyst for the synthesis of 2-substituted benzothiazoles, achieving high yields in short reaction times. mdpi.com

Polymer-Supported Catalysts: Polystyrene polymers grafted with iodine acetate (B1210297) have been utilized to promote the condensation of 2-aminobenzenethiol with aldehydes, offering the benefits of solid support and ease of separation. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs): The development of MOFs as catalysts offers high surface area and tunable active sites, presenting a promising avenue for the selective synthesis of 2-butyl-1,3-benzothiazole.

Silica-Supported Acids: A heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has proven to be an effective medium for the condensation reaction between 2-aminobenzenethiol and carboxylic acids. mdpi.com

The table below summarizes a comparative analysis of different catalytic systems used in the synthesis of 2-substituted benzothiazoles, highlighting the potential for adaptation to this compound production.

| Catalyst System | Substrates | Key Advantages | Yield (%) | Reference |

| Bi₂O₃ Nanoparticles | 2-Aminothiophenol (B119425), Aldehydes | Efficient, Heterogeneous | 75-95 | mdpi.com |

| Polystyrene-grafted Iodine Acetate | 2-Aminobenzenethiol, Benzaldehydes | Solid-supported, Reusable | High | mdpi.comnih.gov |

| KF-Al₂O₃ | 2-Aminothiophenol, Acid Chlorides/Anhydrides | Mild conditions, Recyclable (10 times) | 87-97 | mdpi.com |

| Methanesulfonic acid/Silica Gel | 2-Aminobenzenethiol, Carboxylic Acids | High-yielding, Heterogeneous | High | mdpi.com |

| RuCl₃ in [bmim]PF₆ | 2-Aminothiophenol, Aldehydes | Recyclable (3 times), Uses air as oxidant | 43-88 | mdpi.com |

Future work will likely concentrate on designing catalysts with enhanced stability, selectivity, and cost-effectiveness, paving the way for more industrially viable production of this compound.

Integration with Artificial Intelligence and Machine Learning for Property Prediction

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in the discovery and design of molecules with tailored properties. Machine learning (ML) models are increasingly being employed to predict the physicochemical and biological properties of chemical compounds, thereby accelerating the research and development cycle. nih.gov

For this compound, ML algorithms can be trained on existing datasets of benzothiazole derivatives to predict a range of properties, including:

Photophysical Properties: Predicting maximum absorption and emission wavelengths, which is crucial for applications in fluorescent probes and organic electronics. nih.gov ML models, such as Random Forest, have achieved high accuracy (R² values up to 0.92) in predicting these properties for 2,1,3-benzothiadiazole (B189464) (BTD) derivatives. nih.gov

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the potential inhibitory activity of novel benzothiazole derivatives against various biological targets. nih.gov

Physicochemical Traits: ML can bypass the need for extensive quantum chemical calculations to predict properties by correlating structural features, encoded as molecular fingerprints, with observed characteristics. nih.gov

The development of web-based predictive tools, incorporating molecular editors and integrated ML models, can provide researchers with a user-friendly platform for the rapid in-silico evaluation of novel this compound derivatives. nih.gov The use of AutoML platforms can further streamline the process of building and optimizing these predictive models. mdpi.com

Exploration of Advanced Sensing Platforms Beyond Biological Systems

The inherent fluorescence of the benzothiazole core makes it an attractive building block for the development of optical sensors. mdpi.com While much research has focused on biological sensing, there is significant potential for this compound derivatives in advanced sensing platforms for environmental and industrial monitoring.

Future research in this area could focus on:

Chemosensors for Metal Ions: Benzothiazole-based Schiff base probes have demonstrated selectivity in sensing metal ions like Zn²⁺ and Cd²⁺ through changes in their optical properties. rsc.orgconsensus.app The 2-butyl group could be functionalized to tune the sensor's selectivity and sensitivity for specific industrial pollutants.